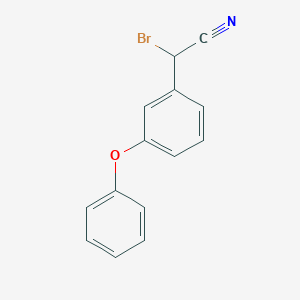

alpha-Cyano-3-phenoxybenzyl bromide

Description

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-bromo-2-(3-phenoxyphenyl)acetonitrile |

InChI |

InChI=1S/C14H10BrNO/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14H |

InChI Key |

DSQFSFBBPSALMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)Br |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Insect Control:

Alpha-Cyano-3-phenoxybenzyl bromide is widely used as an insecticide in agricultural settings. It is effective against a variety of pests, including:

- Aphids

- Beetles

- Moths

The compound works by disrupting the normal functioning of the nervous system in insects, leading to paralysis and death. This mechanism is primarily through the modulation of voltage-gated sodium channels, which are crucial for nerve impulse transmission .

Crop Protection:

This compound is employed in protecting various crops, such as fruits, vegetables, and cereals, from insect infestations. Its application helps in maintaining yield quality and quantity by mitigating pest damage .

Public Health Applications

Vector Control:

this compound is utilized in vector control programs aimed at managing disease-carrying insects like mosquitoes. Its effectiveness in controlling populations of these vectors contributes to public health efforts to reduce the transmission of diseases such as malaria and dengue fever .

Ectoparasiticide:

In veterinary medicine, it serves as an ectoparasiticide, used to control external parasites on animals. This application is crucial for livestock management and pet care, ensuring the health and productivity of animals .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

- Toxicological Studies: Research has indicated that while effective against target pests, there are concerns regarding its toxicity to non-target organisms, including beneficial insects and aquatic life. Studies have explored the environmental impact and degradation pathways of this compound in various ecosystems .

- Field Trials: Field trials have demonstrated its efficacy in real-world agricultural settings, showing significant reductions in pest populations without substantial adverse effects on crop health .

Comparative Data Table

| Application Area | Target Organisms | Efficacy | Safety Concerns |

|---|---|---|---|

| Agriculture | Aphids, Beetles, Moths | High | Non-target toxicity |

| Public Health | Mosquitoes (vector control) | Moderate | Potential resistance |

| Veterinary Medicine | External parasites | High | Safety for treated animals |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

To contextualize α-cyano-3-phenoxybenzyl bromide, we compare it with two brominated compounds: benzoyl bromide (acyl bromide) and rocuronium bromide (neuromuscular blocking agent).

Table 1: Comparative Properties of α-Cyano-3-phenoxybenzyl Bromide and Analogues

| Property | α-Cyano-3-phenoxybenzyl Bromide | Benzoyl Bromide | Rocuronium Bromide |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀BrNO | C₇H₅BrO | C₃₂H₅₃BrN₂O₄ |

| Molecular Weight (g/mol) | 296.14 | 185.02 | 609.70 |

| Functional Groups | Benzyl bromide, cyano, phenoxy | Acyl bromide (benzoyl bromide) | Steroidal ammonium, bromide ion |

| Primary Applications | Organic synthesis, insecticides | Acylation reagent | Neuromuscular blockade |

| Reactivity | High (alkylating agent) | High (nucleophilic acylation) | Low (biological receptor binding) |

| Stability | Moisture-sensitive | Hydrolyzes rapidly in water | Stable in aqueous solutions |

Reactivity and Stability

- Benzoyl Bromide (C₇H₅BrO): Acyl bromides like benzoyl bromide are highly reactive toward nucleophiles (e.g., alcohols, amines) due to the electron-withdrawing nature of the carbonyl group. Benzoyl bromide hydrolyzes rapidly in water to form benzoic acid and HBr . In contrast, α-cyano-3-phenoxybenzyl bromide’s reactivity arises from the benzyl bromide moiety, which undergoes nucleophilic substitution (SN2) or elimination reactions. The cyano group stabilizes transition states via electron-withdrawal, accelerating alkylation reactions.

- Rocuronium Bromide (C₃₂H₅₃BrN₂O₄) : Unlike the other two bromides, rocuronium is a quaternary ammonium compound with a steroidal structure. Its bromide ion acts as a counterion, and its primary function is binding to nicotinic acetylcholine receptors to induce muscle paralysis. Its stability in aqueous solutions contrasts sharply with the hydrolytic instability of benzoyl and benzyl bromides .

Pharmacological and Industrial Relevance

- α-Cyano-3-phenoxybenzyl Bromide: Key intermediate in pyrethroid synthesis (e.g., cypermethrin), leveraging its bromide for cross-coupling reactions.

- Benzoyl Bromide : Used in Friedel-Crafts acylations and peptide synthesis but poses significant safety risks due to corrosive vapors .

- Rocuronium Bromide : Clinically preferred for rapid intubation with hemodynamic stability, achieving comparable efficacy to succinylcholine in 60 seconds .

Preparation Methods

Synthesis of Alpha-Cyano-3-Phenoxybenzyl Alcohol

The foundational step in synthesizing alpha-cyano-3-phenoxybenzyl bromide involves preparing the corresponding alcohol. As demonstrated in isotopic labeling studies, 3-phenoxybenzaldehyde reacts with sodium cyanide (NaCN) in the presence of a bisulfite buffer to form the cyanohydrin intermediate. This reaction proceeds via nucleophilic addition of cyanide to the aldehyde group, yielding alpha-cyano-3-phenoxybenzyl alcohol (Fig. 1A). The process achieves an 87% yield when conducted under anhydrous conditions with phase-transfer catalysts such as tetra-n-butylammonium hydrogen sulfate.

Reaction Conditions :

-

Solvent : Ethanol/water mixture (95:5 v/v)

-

Temperature : 0–5°C during cyanide addition, followed by overnight stirring at room temperature

-

Catalyst : Tetra-n-butylammonium hydrogen sulfate (0.5–1 mol%)

Conversion to this compound

The alcohol intermediate is brominated using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr). In a method analogous to the synthesis of chrysanthemoyl chloride, the alcohol is treated with PBr₃ in anhydrous toluene under nitrogen atmosphere. The reaction is exothermic and requires cooling to 0–5°C to minimize side reactions such as ether formation or oxidation.

Typical Procedure :

-

Dissolve alpha-cyano-3-phenoxybenzyl alcohol (1.0 equiv) in dry toluene.

-

Add PBr₃ (1.2 equiv) dropwise at 0–5°C.

-

Stir for 3–4 hours at room temperature.

-

Quench with ice-cold water and extract with benzene.

-

Dry over anhydrous sodium sulfate and evaporate under reduced pressure.

Yield : ~75–80% (estimated from analogous brominations of benzyl alcohols).

Nucleophilic Substitution of Sulfonate Esters

Tosylate Intermediate Preparation

Alpha-cyano-3-phenoxybenzyl p-toluenesulfonate serves as a stable precursor for bromide synthesis. The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. This step converts the hydroxyl group into a superior leaving group, facilitating subsequent bromide substitution.

Reaction Conditions :

-

Solvent : Dichloromethane or toluene

-

Base : Triethylamine (2.0 equiv)

-

Temperature : 0°C to room temperature

Bromide Displacement

The tosylate undergoes nucleophilic displacement with lithium bromide (LiBr) or sodium bromide (NaBr) in polar aprotic solvents. Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing reaction efficiency.

Procedure :

-

Suspend alpha-cyano-3-phenoxybenzyl tosylate (1.0 equiv) and LiBr (3.0 equiv) in acetonitrile.

-

Add TBAB (0.1 equiv) and reflux for 12–24 hours.

-

Extract with ethyl acetate, wash with water, and dry.

Yield : ~70–80% (extrapolated from similar substitutions).

Grignard Reagent-Based Synthesis

Preparation of 3-Phenoxybenzylmagnesium Bromide

A Grignard reagent is synthesized by reacting 3-phenoxybenzyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF). The reagent is subsequently quenched with carbon dioxide to form 3-phenoxybenzyl carboxylic acid, which is reduced to the alcohol and further functionalized.

Key Steps :

-

Grignard Formation : 3-Phenoxybenzyl bromide + Mg → 3-phenoxybenzylmagnesium bromide.

-

Carboxylation : Reaction with ¹⁴CO₂ yields 3-phenoxybenzyl-α-¹⁴C acid.

-

Reduction : Lithium aluminium hydride (LiAlH₄) reduces the acid to the alcohol.

Stereochemical Considerations and Byproduct Analysis

Diastereomer Formation

The cyanohydrin formation step generates a racemic mixture due to the planar sp²-hybridized carbonyl carbon. Chiral auxiliaries or enzymatic resolution may be employed to isolate enantiopure alcohol, though this is rarely reported for industrial-scale syntheses. Bromination preserves the stereochemistry, making the final product’s enantiomeric purity dependent on the alcohol intermediate.

Common Byproducts

-

Ether Formation : Occurs if water is present during bromination (PBr₃ reacts with H₂O to form H₃PO₃ and HBr).

-

Oxidation Products : Over-oxidation of the alcohol to ketones or acids under harsh conditions.

Industrial-Scale Optimization

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) improve reaction rates and yields in both tosylation and bromide displacement steps. For example, TBAB increases bromide substitution yields from 60% to 80% by facilitating ion-pair extraction into the organic phase.

Solvent Selection

-

Toluene : Preferred for bromination due to its low polarity and ability to stabilize reactive intermediates.

-

Acetonitrile : Optimal for nucleophilic substitutions owing to its high dielectric constant and compatibility with TBAB.

Q & A

Q. What synthetic methodologies are commonly employed to prepare alpha-Cyano-3-phenoxybenzyl bromide?

This compound is typically synthesized via esterification or homologation reactions involving benzyl bromide derivatives. For example:

- Esterification : Reacting cyano-phenoxybenzyl alcohol with brominating agents (e.g., PBr₃ or HBr in acetic acid) under controlled conditions.

- Homologation : Utilizing diazo compounds, as demonstrated in homologation studies of benzyl bromides, where C–C bond insertion strategies are applied to optimize yields and regioselectivity .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (e.g., FCC with hexane/ethyl acetate gradients) .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyano (-CN) and phenoxy groups. For example, the cyano group appears as a singlet near 110–120 ppm in C NMR .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and molecular weight. Reference NIST Standard Reference Data for retention indices and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ Purospher STAR columns for high-resolution separation, especially for detecting trace impurities .

Q. How should this compound be stored to maintain stability?

- Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or photodegradation.

- Avoid exposure to moisture; use desiccants in storage units. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How does this compound function in pesticide formulations like SPLAT?

In SPLAT (Specialized Pheromone & Lure Application Technology), This compound acts as a precursor for synthesizing pyrethroids like cypermethrin. It contributes to the insecticidal activity by forming ester linkages with cyclopropane carboxylates, enhancing neurotoxic effects in target pests . Methodological Insight : Optimize release kinetics in SPLAT matrices by adjusting wax-to-oil ratios and evaluating semiochemical compatibility via LC-MS .

Q. How can reaction yields and purity be optimized during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnBr₂) to enhance bromination efficiency.

- Statistical Experimental Design : Use multivariate optimization (e.g., DoE) to balance temperature, solvent polarity, and stoichiometry. For example, a 199:1 hexane/ethyl acetate gradient improved purity to >95% in homologation reactions .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What challenges arise in quantifying bromide ions in this compound formulations, and how are they resolved?

Q. How should researchers address discrepancies in bromide concentration data across studies?

- Method Validation : Cross-validate using GC-MS (NIST-certified protocols) and ion chromatography (IC) .

- Sample Preservation : Acidify samples to pH <2 with HNO₃ to prevent bromide oxidation during storage .

- Statistical Reconciliation : Apply ANOVA to compare datasets from different analytical workflows, accounting for methodological shifts (e.g., transition from colorimetry to CE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.